molecular formula C39H56ClN3O10S B1144864 N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine CAS No. 890654-03-2

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine

Cat. No.: B1144864
CAS No.: 890654-03-2
M. Wt: 794.4 g/mol
InChI Key: AYWIIXDQRUFQGH-CJUSJEAQSA-N
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Description

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine (DM4) is a semisynthetic derivative of the natural ansa macrolide maytansine, originally isolated from the Ethiopian shrub Maytenus ovatus and biosynthesized by endophytic bacteria . DM4 belongs to the maytansinoid class of microtubule inhibitors, which disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. It is widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) due to its subnanomolar potency .

DM4 features a sterically hindered thiol group in its side chain (4-methyl-4-methylthio-1-oxopentyl), which enhances stability during conjugation and systemic circulation . Its molecular formula is C38H54ClN3O10S (CAS: 796073-69-3), distinguishing it structurally from other maytansinoids like DM1 .

Properties

CAS No.

890654-03-2

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1

InChI Key

AYWIIXDQRUFQGH-CJUSJEAQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Synonyms

N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Me-DM4 involves the methylation of DM4. DM4, a derivative of maytansine, contains a free sulfhydryl group that reacts with methylating agents to form S-Me-DM4 . The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to facilitate the methylation process.

Industrial Production Methods

Industrial production of S-Me-DM4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

S-Me-DM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Me-DM4 has several scientific research applications, including:

Mechanism of Action

S-Me-DM4 exerts its effects by binding to tubulin, a protein that forms microtubules. By binding to tubulin, S-Me-DM4 inhibits microtubule polymerization, leading to mitotic arrest and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making S-Me-DM4 a potent cytotoxic agent in ADCs . The compound targets microtubules and disrupts their dynamic instability, which is crucial for cell division and intracellular transport .

Comparison with Similar Compounds

DM4 vs. DM1

DM1 (N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-maytansine) is another maytansinoid derivative and the payload of the FDA-approved ADC trastuzumab emtansine (Kadcyla®). Key differences include:

Parameter DM4 DM1
Side Chain Structure 4-Methyl-4-methylthio-1-oxopentyl (sterically hindered thiol) 3-Mercapto-1-oxopropyl (less steric hindrance)
Stability Higher stability due to hindered thiol; slower drug release Lower stability; faster release under reducing conditions
Potency Enhanced cytotoxicity in vitro (up to 10x more potent in some models) IC50 ~0.1–1 nM in HER2+ breast cancer
Clinical Use Investigational (e.g., CX-2009, IMGN853) Approved (Kadcyla® for HER2+ metastatic breast cancer)
Linker Compatibility Compatible with cleavable disulfide linkers (e.g., sulfo-SPDB) Used with non-cleavable thioether linkers (e.g., SMCC)
Toxicity Profile Peripheral neuropathy risk with cleavable linkers Similar neuropathy risk; dose-limiting hepatotoxicity

DM4 vs. Maytansine

Maytansine (CAS: 35846-53-8) is the parent compound, isolated from Maytenus species. Key distinctions:

Parameter DM4 Maytansine
Bioavailability Optimized for ADC conjugation (thiol group) Poor bioavailability; limited therapeutic utility
Mechanism Inhibits tubulin polymerization (IC50 ~1 nM) Same mechanism but higher systemic toxicity
Therapeutic Index Improved due to targeted delivery via ADCs Narrow therapeutic index; not used clinically

Comparison with Non-Maytansinoid Payloads

DM4 vs. Calicheamicin

Calicheamicin (e.g., in gemtuzumab ozogamicin) is a DNA-damaging enediyne antibiotic. Differences include:

Parameter DM4 Calicheamicin
Mechanism Tubulin inhibition DNA double-strand breaks via minor groove binding
Potency Subnanomolar activity Subpicomolar activity but higher toxicity
Clinical Success Used in solid tumors (e.g., breast, ovarian) Limited to hematologic malignancies (withdrawn due to safety issues)

DM4 vs. Duocarmycin

Duocarmycin is a DNA alkylator used in ADCs like MDX-1203:

Parameter DM4 Duocarmycin
Mechanism Antimitotic DNA minor groove alkylation
Therapeutic Window Wider due to targeted delivery Narrower; dose-limiting hematologic toxicity

Research Findings and Clinical Relevance

  • DM4 in ADCs :
    • CX-2009 : A CD166-targeting ADC with DM4 and a cleavable linker (DAR ~3.5) showed preclinical efficacy in breast cancer .
    • IMGN853 : A folate receptor α-targeting ADC with DM4 and sulfo-SPDB linker demonstrated potent activity in ovarian cancer models .
  • Stability Advantage : DM4’s hindered thiol reduces premature drug release compared to DM1, improving tumor-specific cytotoxicity .
  • Toxicity : Peripheral neuropathy remains a challenge with DM4-based ADCs using cleavable linkers, similar to DM1 and MMAE payloads .

Biological Activity

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine, commonly referred to as S-Me-DM4, is a potent cytotoxic agent derived from the maytansine family. This compound exhibits significant biological activity, particularly in the context of cancer treatment, due to its ability to disrupt microtubule dynamics.

Target Interaction
The primary target of S-Me-DM4 is tubulin , a key protein in the formation of microtubules, which are essential for mitosis and cellular structure. S-Me-DM4 inhibits the polymerization of tubulin, leading to a mitotic block and subsequent apoptosis in tumor cells .

Biochemical Pathways
S-Me-DM4's action on tubulin affects microtubule dynamics, crucial for cell division. The compound binds to the active site of tubulin, inhibiting its polymerization and thereby disrupting normal cellular processes. This results in significant cytotoxicity against various cancer cell lines.

Pharmacokinetics

S-Me-DM4 is characterized by its stability and effective distribution within biological systems. Its pharmacokinetic profile indicates that it is metabolized into active metabolites that retain cytotoxic properties. The compound's efficacy is influenced by its transport mechanisms within cells, which involve specific transport proteins that facilitate its accumulation in target tissues .

Cellular Effects

S-Me-DM4 has been shown to induce significant cytotoxic effects across various cancer cell types. In vitro studies indicate that it effectively reduces cell viability in breast cancer cells, demonstrating its potential as an effective therapeutic agent .

Dosage and Efficacy

The biological activity of S-Me-DM4 varies with dosage levels:

  • Low Doses : Exhibits potent antitumor activity with minimal side effects.
  • High Doses : Increases cytotoxicity but may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
DM1Inhibits microtubule polymerizationDifferent pharmacokinetics compared to S-Me-DM4
MaytansinePotent microtubule-targeting activityHigh systemic toxicity when used alone

S-Me-DM4's unique S-methylation enhances its stability and cytotoxicity compared to its parent compound, maytansine. This modification allows for more effective targeting of cancer cells when utilized in Antibody-Drug Conjugates (ADCs) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of S-Me-DM4 in preclinical models:

  • Study 1 : Demonstrated significant tumor regression in xenograft models of breast cancer when treated with S-Me-DM4.
  • Study 2 : Reported enhanced survival rates in mice treated with varying doses of S-Me-DM4 compared to control groups.

These findings underscore the potential of S-Me-DM4 as a promising candidate for further clinical development in oncology.

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